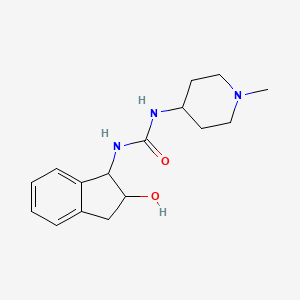![molecular formula C17H22N4O2 B6639511 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6639511.png)
3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide, also known as HPPPC, is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a piperidine derivative that has been shown to exhibit various biochemical and physiological effects, making it an attractive candidate for further investigation.
作用機序
The mechanism of action of 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide is primarily related to its interaction with the sigma-1 receptor. This receptor is known to modulate the activity of various ion channels and neurotransmitter receptors, and its activation has been shown to have a range of physiological effects. 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide acts as a selective antagonist of the sigma-1 receptor, blocking its activity and thereby modulating downstream signaling pathways.
Biochemical and Physiological Effects:
3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and alteration of intracellular signaling pathways. These effects are primarily related to the compound's interaction with the sigma-1 receptor, and may have implications for the treatment of various neurological disorders.
実験室実験の利点と制限
One of the primary advantages of 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide for lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and investigate its downstream effects. However, one limitation of 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve significant effects.
将来の方向性
There are numerous potential future directions for research on 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide, including:
- Investigation of the compound's effects on other physiological systems, such as the immune system or cardiovascular system.
- Development of more potent analogs of 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide for use in therapeutic applications.
- Investigation of the compound's effects on neurological disorders, such as Alzheimer's disease or Parkinson's disease.
- Study of the compound's potential as a tool for investigating the role of the sigma-1 receptor in various physiological processes.
合成法
The synthesis of 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide involves the reaction of piperidine-1-carboxylic acid with 1-phenyl-4-chloropyrazole in the presence of triethylamine and 1,3-dimethyl-2-imidazolidinone. This reaction results in the formation of the intermediate compound, which is then treated with formaldehyde and sodium borohydride to yield 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide.
科学的研究の応用
3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide has been found to exhibit a range of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where it has been shown to act as a selective antagonist of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, memory, and mood regulation. By blocking the sigma-1 receptor, 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide may have potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and chronic pain.
特性
IUPAC Name |
3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-13-14-5-4-8-20(11-14)17(23)18-9-15-10-19-21(12-15)16-6-2-1-3-7-16/h1-3,6-7,10,12,14,22H,4-5,8-9,11,13H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAPKHWJROVZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CN(N=C2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol](/img/structure/B6639428.png)
![(5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6639434.png)

![[4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methanol](/img/structure/B6639441.png)

![1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea](/img/structure/B6639470.png)



![1-[(5-Bromofuran-2-yl)methyl-methylamino]-3-phenoxypropan-2-ol](/img/structure/B6639483.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)